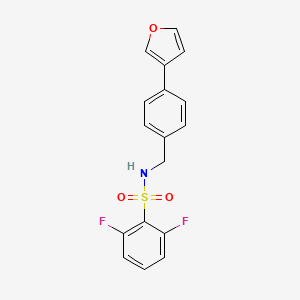

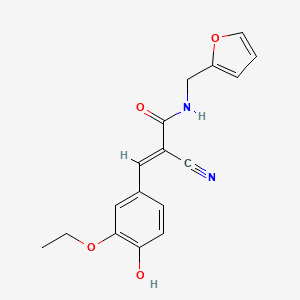

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide, involves several steps. These include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles , and the use of a Co (salophen) cocatalyst for oxidative dehydrogenation of tetrahydroquinolines .Molecular Structure Analysis

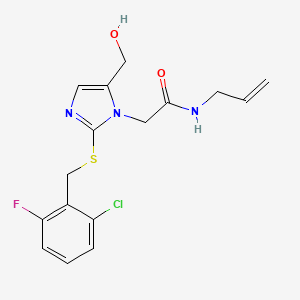

The molecular structure of this compound consists of a quinoline ring attached to a sulfonamide group. The quinoline ring is fused with an indene ring, which is a bicyclic compound consisting of a benzene ring fused with a cyclopentene.Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . They can also undergo deoxygenation reactions under visible light-mediated metallaphotoredox catalysis .Applications De Recherche Scientifique

Neuroprotective Properties

2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a related quinoline sulfonamide derivative, has been studied for its neuroprotective properties, particularly in the context of cerebral ischemia. NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, providing protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Antimicrobial Activity

Research on novel quinoline derivatives, including sulfonamide moieties, has revealed significant antimicrobial properties. These compounds have been evaluated for their potential against various bacterial strains, showcasing potent antimicrobial activity, which could lead to the development of new antibacterial agents (Sarade et al., 2011).

Interaction with Biological Materials

The interaction of N-methyl 8-hydroxy quinoline methyl sulfate with sepiolite has been investigated for its potential use in protecting against sunburn. This study provides insights into the interaction between drug molecules and natural materials, suggesting applications in dermatological products (Hoyo et al., 1993).

Anticancer Potential

Sulfonamide derivatives of quinoline have been synthesized and evaluated for their anticancer activity. These compounds, particularly those containing N-hydroxyacrylamide moieties, have demonstrated significant in vitro and in vivo anticancer activities, offering a promising approach for cancer therapy development (Lee et al., 2016).

Orientations Futures

The future directions for research on N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide could involve further exploration of its biological activities and potential therapeutic applications. Additionally, the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge .

Mécanisme D'action

Target of Action

The primary targets of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)quinoline-8-sulfonamide It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may also interact with various biological targets.

Mode of Action

The exact mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of This compound The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19(11-15-5-1-2-6-16(15)12-19)13-21-25(23,24)17-9-3-7-14-8-4-10-20-18(14)17/h1-10,21-22H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXGDPCWJWFTOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2587220.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2587221.png)

![3-[(Benzyloxy)methyl]aniline](/img/structure/B2587223.png)

![N-(2,4-difluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2587231.png)

![methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2587232.png)